Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Relative to Comparator Pyrazole-Benzamide Scaffolds
The target compound possesses a calculated LogP of 4.83 and a topological polar surface area (TPSA) of 87.29 Ų . Within the broader pyrazole-benzamide chemotype, the N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamide series reported by Khaled et al. (2023) features compounds with higher molecular complexity and additional hydrogen-bond acceptors, which would increase PSA and potentially reduce membrane permeability [1]. This LogP–PSA profile positions the target compound closer to the optimal CNS drug-like property space relative to more heavily functionalized pyrazole-benzamide kinase inhibitors, making it a potentially more favorable starting point for programs requiring balanced permeability and solubility.
| Evidence Dimension | Calculated LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 4.83; TPSA = 87.29 Ų |
| Comparator Or Baseline | Pyrazole-benzamide kinase inhibitor series (Khaled et al., 2023): compounds 5a–h contain bromobenzoyl and cyano substituents, increasing molecular weight (typically >450 g/mol) and hydrogen-bond acceptor count; specific TPSA values not reported but structurally inferred to be >100 Ų |
| Quantified Difference | Target compound has lower molecular weight (354.83 vs. ~450+ g/mol for comparator series) and moderately high LogP, suggesting higher membrane permeability potential; difference cannot be precisely quantified without explicit comparator PSA data. |
| Conditions | Calculated properties based on chemical structure; experimental LogP/logD not available. |
Why This Matters
For procurement decisions in drug discovery programs, the target compound's distinct LogP–PSA profile may offer a differentiated pharmacokinetic starting point compared to more polar, higher-molecular-weight pyrazole-benzamide analogs, potentially reducing the need for extensive property optimization in early hit-to-lead campaigns.
- [1] Khaled NA, Ahmed NS, et al. Design, synthesis, biological evaluation, in silico ADME prediction and molecular docking of pyrazole-benzamides as multitargeting protein kinase inhibitors. J Mol Struct. 2023;1288:135753. doi:10.1016/j.molstruc.2023.135753. View Source
